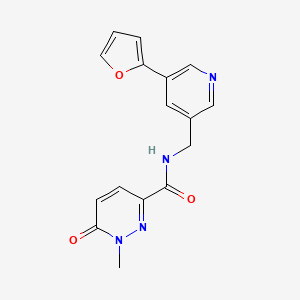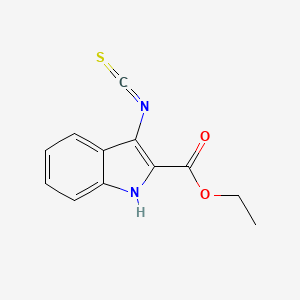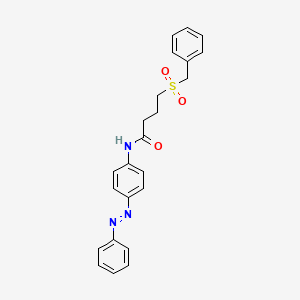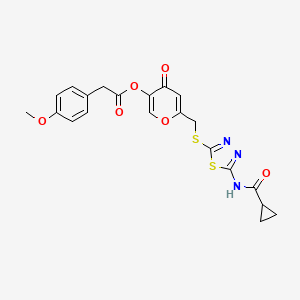![molecular formula C25H30N2O5 B2945489 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid CAS No. 141925-90-8](/img/structure/B2945489.png)
6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, has a molecular weight of 368.43 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 . This code can be used to generate a 3D structure of the molecule.
Aplicaciones Científicas De Investigación
Peptide Synthesis
The Fmoc group is widely used as a protecting group for amino acids in the synthesis of peptides. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain, providing a reliable method for constructing complex peptides. For instance, Fields and Noble (2009) discuss the advancements in Fmoc solid-phase peptide synthesis, highlighting the methodology's versatility in synthesizing biologically active peptides and proteins under a variety of conditions, which underscores its orthogonal nature for bioorganic chemistry (Fields & Noble, 2009).
Fluorescence Studies
Fmoc-derivatives have been employed in fluorescence studies, particularly in the labeling of nucleosides and oligodeoxyribonucleotides. Singh and Singh (2007) demonstrated the use of novel fluorophores for labeling, which exhibited good fluorescence signals and enhanced hybridization affinity, indicating potential applications in biochemical assays and molecular biology (Singh & Singh, 2007).
Novel Biomaterials and Therapeutics
The versatility of Fmoc-protected amino acids extends to the development of hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety, emphasizing its importance in the design and development of novel effective materials and therapeutics (Bojarska et al., 2020).
Biochemical Applications
The Fmoc group's utility in protecting hydroxy-groups, as explored by Gioeli and Chattopadhyaya (1982), showcases its broader applications in biochemical synthesis, allowing for the selective protection and deprotection of functional groups in complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Mecanismo De Acción
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of amino groups. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The presence of the Fmoc group suggests that the compound may be involved in peptide synthesis or modification , but further studies are required to confirm this and to elucidate the downstream effects.
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGFLCNGHDGVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)
![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)





![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2945423.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)

